molecular formula C6H3Cl3S B1282591 2,4,6-Trichlorobenzenethiol CAS No. 24207-66-7

2,4,6-Trichlorobenzenethiol

Cat. No. B1282591
CAS RN: 24207-66-7
M. Wt: 213.5 g/mol
InChI Key: OOXQIHPXUMNXJZ-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzenethiol is a chlorinated aromatic compound that contains a thiol group. It is related to various other chlorinated aromatic compounds that have been synthesized and studied for their chemical properties and potential applications. Although the provided papers do not directly discuss 2,4,6-Trichlorobenzenethiol, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the chemistry of 2,4,6-Trichlorobenzenethiol.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with chlorinated aromatic starting materials. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, the synthesis of metal complexes of tris-tetrachlorobenzene-1,2-dithiol is reported, which involves the preparation of tristetrachlorobenzene-1,2-dithiolene complexes with various metals . These syntheses highlight the reactivity of chlorinated aromatic compounds and their ability to form complex structures.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is characterized by the presence of chlorine atoms and other functional groups attached to an aromatic ring. The presence of these substituents can significantly affect the electronic properties of the molecule. For example, the metal complexes of tris-tetrachlorobenzene-1,2-dithiol exhibit a range of oxidation states, indicating the influence of the chlorinated dithiolene ligands on the metal center .

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including chlorination, oxidation, and complexation with metals. The reagent 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination reactions of activated arenes and for oxidative synthesis of heterocyclic compounds . The tris-tetrachlorobenzene-dithiolene complexes participate in electron-transfer series, which is a characteristic of tris-dithiolenes species .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The presence of chlorine atoms increases the molecular weight and can affect the solubility and volatility of the compound. The spectroscopic and magnetic data obtained from the tetrachlorobenzene-1,2-dithiolenes provide insights into the electronic structure and magnetic properties of these compounds . Additionally, the reactivity of these compounds in chemical reactions, such as chlorination and oxidation, is indicative of their chemical properties.

Scientific Research Applications

  • Field: Photostability Research

    • Application : 2,4,6-Trichlorobenzenethiol has been used in the study of photostability of luminescent radicals .
    • Method of Application : In this research, new luminescent radicals based on terminal benzene ring modified carbazole donors were synthesized and evaluated .
    • Results or Outcomes : The photostability (half-life under continuous laser irradiation) of these new luminescent radicals improved by an order of magnitude compared to simple carbazole donors .
  • Field: Environmental Science

    • Application : 2,4,6-Trichlorobenzenethiol has been used as a wood preservative, fungicides, bactericides, germicides and as an anti-mildew agent in leathers, glues and textiles .
    • Method of Application : It is applied directly to the materials that need to be preserved or protected .
    • Results or Outcomes : The outcomes include increased longevity and resistance to decay for the treated materials .
  • Field: Catalysis

    • Application : 2,4,6-Trichlorobenzenethiol has been used in the study of oxidation reactions .
    • Method of Application : In this research, it was shown that Fe (TPPS) + is the best catalyst. Illumination by visible light significantly enhances the rate of oxidation .
    • Results or Outcomes : A systematic study of the stoichiometric and kinetic efficiencies of catalysts in the oxidation of 2,4,6-trichlorophenol by hydrogen peroxide was carried out .
  • Field: Environmental Remediation
    • Application : 2,4,6-Trichlorobenzenethiol has been used in the study of photobiodegradation .
    • Method of Application : The mechanisms occurring in a photolytic circulating-bed biofilm reactor (PCBBR) treating 2,4,6-Trichlorobenzenethiol were investigated using batch experiments following three protocols: photodegradation alone (P), biodegradation alone (B), and intimately coupled photodegradation and biodegradation (P&B) .
    • Results or Outcomes : The TCP removal rate for P&B was equal to the sum of the rates for P and B, and P&B continued to have the greatest TCP removal, with the TCP concentration approaching zero only in the P&B experiments .

properties

IUPAC Name

2,4,6-trichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXQIHPXUMNXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550045
Record name 2,4,6-Trichlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobenzenethiol

CAS RN

24207-66-7
Record name 2,4,6-Trichlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CE Reineke, CT Goralski - The Journal of Organic Chemistry, 1977 - ACS Publications
The conversion of phenolsto benzenethiols via the N, N-dimethylthiocarbamates has been applied to the 2, 4, 6-trihalophenols. Results were highly dependent on whether the halogen …
Number of citations: 12 pubs.acs.org
RE Clark, RD Clark - The Journal of Organic Chemistry, 1977 - ACS Publications
Upon warming to room temperature, cis-or irons-1-phenyl-3, 3-(2, 3-dimethyl) ethylenetriazene decomposes to form cis-or trans-2-butene and phenyl azide with retention of configuration…
Number of citations: 4 pubs.acs.org
S Ostrowski, AM Wolniewicz - Chemistry of Heterocyclic Compounds, 2013 - osi131.osi.lv
The synthesis of fused pyrimidines from the Schiff bases of aromatic ortho-nitrocarbaldehydes is reported. The Schiff bases after selective reduction of the nitro group on 10% Pd/C, …
Number of citations: 4 osi131.osi.lv

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